N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be achieved using a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The vast majority of biologically active [1,2,4]triazolo[1,5-a]pyrimidines and their dihydro [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .Scientific Research Applications
CDK2 Inhibitors for Cancer Treatment
This compound has been found to be a part of a new set of small molecules that act as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
Antiproliferative Activities
The compound has shown in vitro antiproliferative activities against three human cancer cells . This suggests its potential use in the development of new cancer therapies .
Synthesis of Energetic Materials
A novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents . This material exhibits great thermal stability, suggesting that they are also heat-resistant energetic materials .
HIV TAR RNA Binding
The compound has been used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This suggests its potential use in the development of new treatments for HIV .
Synthesis of Ruthenium (II)-Hmtpo Complexes
The compound has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have potential applications in various fields, including catalysis and materials science .
Synthesis of Dihydroorotate Dehydrogenase Inhibitors
The compound has been used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This suggests its potential use in the development of new treatments for malaria .
Mechanism of Action
properties
IUPAC Name |
3,5-dimethyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S/c1-9-12(10(2)22-18-9)23(20,21)17-5-3-4-11-6-14-13-15-8-16-19(13)7-11/h6-8,17H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSIZAIUSBKNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide |
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